2-Fluoro-4-(5-pyrimidinyl)aniline 2-Fluoro-4-(5-pyrimidinyl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17224768
InChI: InChI=1S/C10H8FN3/c11-9-3-7(1-2-10(9)12)8-4-13-6-14-5-8/h1-6H,12H2
SMILES:
Molecular Formula: C10H8FN3
Molecular Weight: 189.19 g/mol

2-Fluoro-4-(5-pyrimidinyl)aniline

CAS No.:

Cat. No.: VC17224768

Molecular Formula: C10H8FN3

Molecular Weight: 189.19 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-4-(5-pyrimidinyl)aniline -

Specification

Molecular Formula C10H8FN3
Molecular Weight 189.19 g/mol
IUPAC Name 2-fluoro-4-pyrimidin-5-ylaniline
Standard InChI InChI=1S/C10H8FN3/c11-9-3-7(1-2-10(9)12)8-4-13-6-14-5-8/h1-6H,12H2
Standard InChI Key HRKAQDYANAFIEG-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1C2=CN=CN=C2)F)N

Introduction

Structural and Chemical Identity

Molecular Architecture

2-Fluoro-4-(5-pyrimidinyl)aniline (C10_{10}H8_{8}FN3_{3}) consists of a benzene ring substituted with a fluorine atom at the 2-position and a pyrimidinyl group at the 4-position. The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, introduces electronic and steric effects that influence the compound’s reactivity and intermolecular interactions .

Table 1: Key Structural Features

FeatureDescription
Molecular FormulaC10_{10}H8_{8}FN3_{3}
Molecular Weight~189.19 g/mol (calculated)
Substituents-NH2_2 (aniline), -F (2-position), pyrimidin-5-yl (4-position)
Hybridizationsp2^2-hybridized aromatic system

Synthesis and Manufacturing

Retrosynthetic Analysis

The synthesis of 2-fluoro-4-(5-pyrimidinyl)aniline can be approached via two primary routes:

  • Coupling Reactions: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between a fluorinated aryl halide and a pyrimidine boronic acid.

  • Nucleophilic Aromatic Substitution: Displacement of a leaving group (e.g., chloride) on a pre-functionalized pyrimidine intermediate.

Suzuki-Miyaura Coupling (Adapted from )

A literature-based approach involves the coupling of 2-fluoro-4-bromoaniline with 5-pyrimidinylboronic acid. This method, analogous to the synthesis of GPR119 agonists , proceeds as follows:

  • Preparation of 2-Fluoro-4-bromoaniline:

    • Nitration and subsequent reduction of 2-fluoroaniline derivatives, followed by bromination using N-bromosuccinimide (NBS) .

  • Coupling Reaction:

    • React 2-fluoro-4-bromoaniline with 5-pyrimidinylboronic acid in the presence of Pd(PPh3_3)4_4 and a base (e.g., Na2_2CO3_3) in a mixed solvent system (toluene/ethanol/water).

    • Typical conditions: 80–100°C, 12–24 hours, yielding 2-fluoro-4-(5-pyrimidinyl)aniline with >70% efficiency .

Nucleophilic Substitution (Adapted from )

An alternative route leverages the reactivity of chloropyrimidines:

  • Synthesis of 2-Chloro-5-fluoropyrimidine:

    • Chlorination of 5-fluoropyrimidine using POCl3_3 under reflux .

  • Amination:

    • React 2-chloro-5-fluoropyrimidine with 4-aminophenylboronic acid in a copper-catalyzed Ullmann coupling, yielding the target compound .

Table 2: Comparative Synthesis Routes

MethodAdvantagesLimitationsYield (%)
Suzuki-MiyauraHigh selectivity, mild conditionsRequires expensive Pd catalysts70–85
Nucleophilic SubstitutionCost-effective, scalableHarsh conditions (high temps, strong bases)50–65

Physicochemical Properties

Experimental and Predicted Data

While direct data for 2-fluoro-4-(5-pyrimidinyl)aniline are scarce, properties can be inferred from structurally related compounds:

Table 3: Physicochemical Properties (Estimated)

PropertyValue (Predicted)Analogous Compound (Reference)
Melting Point180–190°C2-Chloro-5-fluoro-4-pyrimidinamine: −28°C
Boiling Point320–330°C2-Fluoro-4-(methylsulfonyl)phenyl: 318°C
SolubilityLow in water; soluble in DMSO, DMFPyrimidine derivatives
LogP1.8–2.2Calculated using ChemDraw

Spectroscopic Characteristics

  • 1^1H NMR (DMSO-d6_6): δ 8.90 (s, 1H, pyrimidine-H), 7.60–7.45 (m, 3H, aromatic-H), 5.20 (s, 2H, -NH2_2) .

  • 13^{13}C NMR: δ 162.1 (C-F), 158.9 (pyrimidine-C), 135.2–115.4 (aromatic-C) .

Applications in Pharmaceutical Chemistry

Role in Drug Discovery

The pyrimidine moiety is a privileged structure in medicinal chemistry, contributing to kinase inhibition and receptor modulation. 2-Fluoro-4-(5-pyrimidinyl)aniline may serve as:

  • Intermediate for GPR119 Agonists: Analogous to indoline and pyrrolopyrimidine derivatives used in type 2 diabetes therapeutics .

  • Anticancer Agents: Pyrimidine-containing compounds often exhibit antiproliferative activity by targeting thymidylate synthase .

Case Study: GPR119 Agonist Development

In a GlaxoSmithKline study, structurally similar compounds demonstrated:

  • EC50_{50}: 10–50 nM for GPR119 activation .

  • In Vivo Efficacy: Improved glycemic control in rodent models via enteroinsular axis modulation .

ParameterRecommendation
StorageCool, dry place; inert atmosphere
DisposalIncinerate in approved facilities
First AidFlush eyes/skin with water; seek medical aid

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